Lipophilicity Advantage: 2H-Triazole Exhibits a 33% Lower LogP than the 1H-Isomer
The 2H-1,2,3-triazole regioisomer (target compound) demonstrates a significantly lower calculated partition coefficient (LogP) of 0.97 compared to the 1H-1,2,3-triazole analogue, which has a LogP of 1.46 [1]. This difference of 0.49 Log units corresponds to an approximate 3-fold higher aqueous solubility for the target compound, a critical parameter for bioavailability and formulation.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.97290 (calculated) |
| Comparator Or Baseline | 4-(1H-1,2,3-triazol-1-yl)phenol (CAS 68535-50-2): 1.456 (calculated) |
| Quantified Difference | ΔLogP = -0.48 (approx. 33% lower lipophilicity) |
| Conditions | Calculated values from authoritative chemical databases; no experimental conditions specified. |
Why This Matters
Lower LogP improves aqueous solubility and reduces non-specific binding, making the 2H-isomer preferable for in vitro assays and early-stage drug development where solubility is a limiting factor.
- [1] ChemBase. 4-(1H-1,2,3-triazol-1-yl)phenol. Product page. CAS 68535-50-2. View Source
